molecular formula C12H19NO B8506739 N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide

N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B8506739
M. Wt: 193.28 g/mol
InChI Key: ZTZDRETZGDACRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C12H19NO/c1-12(2,3)13-11(14)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3,(H,13,14)

InChI Key

ZTZDRETZGDACRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CC1C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 L three-necked flask fitted with a thermometer, a stirrer, a nitrogen inlet tube and a dropping funnel was charged with 217.2 g (2.400 mol) of acryloyl chloride and 520 g of toluene, and the internal temperature was cooled to 0° C. 190.4 g (2.880 mol) of cyclopentadiene was then added dropwise from the dropping funnel over a period of 1 hour. Following completion of the dropwise addition, the resulting mixture was stirred for 1 hour at 0° C., thereby preparing a reaction intermediate solution. A 2 L three-necked flask fitted with a thermometer, a stirrer, a nitrogen inlet tube and a dropping funnel was charged with 201.1 g (2.750 mol) of tert-butylamine and 513 g of toluene, and the internal temperature was cooled to 0° C. The reaction intermediate solution prepared previously was added dropwise thereto from the dropping funnel over a period of 1.5 hours, and the internal temperature was then raised to 25° C. To the reaction mixture were added 1.800 ml of ethyl acetate and 300 ml of water, and following 30 minutes of stirring, the resulting mixture was allowed to stand to obtain an organic layer. The resulting organic layer was concentrated under reduced pressure. To the obtained concentrate were added 750 ml of ethyl acetate and 250 ml of hexane, and the resulting mixture was heated to 40° C. Following cooling of the resultant to 2° C. with stirring, the precipitated crystals were collected by filtration. The obtained crystals were dried under reduced pressure, thereby obtaining 124.3 g (0.643 mol; yield: 26.8%) of N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide having the following physical properties.
Quantity
217.2 g
Type
reactant
Reaction Step One
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
190.4 g
Type
reactant
Reaction Step Two
Quantity
201.1 g
Type
reactant
Reaction Step Three
Quantity
513 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
1.8 mL
Type
solvent
Reaction Step Four

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